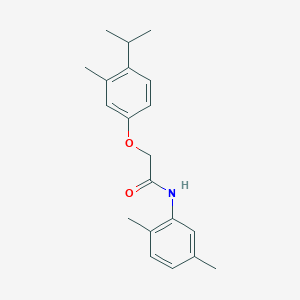![molecular formula C18H29N3O5S B5634740 9-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634740.png)
9-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves intricate chemical reactions, including Michael addition and cyclization processes. For example, Yang et al. (2008) describe a divergent synthesis method for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the key step of efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008). This method showcases the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives can be elucidated using techniques like X-ray diffraction, which provides insights into the conformation and spatial arrangement of the molecule's atoms. Zhu (2011) synthesized and structurally characterized 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, revealing a supramolecular chain structure formed through hydrogen bonding (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, showcasing a range of chemical properties. For instance, the reaction of these compounds with different reagents can lead to the formation of spirocyclic adducts or derivatives with different functional groups, indicating the versatility and reactivity of the spirocyclic framework. Cordes et al. (2013) explored the reactivity of 1,7-diazaspiro[5.5]undecane, demonstrating its potential in forming complexes with metals like ruthenium(II) and copper(II) (Cordes et al., 2013).
Eigenschaften
IUPAC Name |
9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5S/c1-14-17(15(2)26-19-14)27(23,24)21-10-7-18(8-11-21)6-5-16(22)20(13-18)9-4-12-25-3/h4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWIOONZESOWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CCC(=O)N(C3)CCCOC)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-benzyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5634659.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5634663.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5634669.png)

![ethyl (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5634675.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5634679.png)
![4-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5634681.png)

![2-isopropyl-4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5634691.png)
![1-methyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5634710.png)
![2-[benzyl(4,5-dimethoxy-2-nitrobenzyl)amino]ethanol](/img/structure/B5634717.png)

![methyl 4-({[4-(2-fluorophenoxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5634729.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5634732.png)